7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-7H,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISNJNISVXZUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC3=C(C=NN23)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380620 | |
| Record name | 7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
115930-92-2 | |
| Record name | 7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115930-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Mediated Xanthate Formation and Cyclization
The primary industrial-scale synthesis involves a two-step process starting from 4,5-dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. This intermediate undergoes xanthate formation followed by cyclization to yield the target compound.
Step 1: Xanthate Intermediate Synthesis
The dihydro precursor reacts with carbon disulfide (CS₂) and methyl iodide (CH₃I) in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in tetrahydrofuran (THF) at low temperatures (−3.5°C to 4°C). The base deprotonates the pyrimidine ring, enabling nucleophilic attack on CS₂ to form a thiocarbamate intermediate. Subsequent alkylation with methyl iodide produces the xanthate derivative.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −3.5°C to 4°C |
| Solvent | Tetrahydrofuran (THF) |
| Base | NaH or KOtBu |
| Reagents | CS₂, CH₃I |
| Reaction Time | 1.5–2.75 hours |
Step 2: Cyclization to Pyrazolopyrimidine Carboxamide
The xanthate intermediate undergoes cyclization upon heating or prolonged stirring, facilitated by additional base. This step eliminates methyl mercaptan (CH₃SH) and forms the fused pyrazolopyrimidine core. The product is isolated via filtration and washed with ethyl acetate/heptane mixtures to remove byproducts.
Yield Optimization
Alternative Base Systems and Solvent Effects
The choice of base significantly impacts reaction efficiency. Sodium hydride offers faster kinetics but requires stringent temperature control (−8°C to 2°C) to prevent side reactions. In contrast, potassium tert-butoxide permits milder conditions (−23°C to room temperature) and higher scalability, albeit with longer reaction times (overnight stirring).
Comparative Performance of Bases
| Base | Temperature Range | Yield | Scalability |
|---|---|---|---|
| Sodium Hydride | −8°C to 2°C | 75% | Moderate |
| KOtBu | −23°C to RT | 90% | High |
Solvent selection also influences reaction outcomes. THF’s polar aprotic nature stabilizes intermediates, while ethanol/water mixtures aid in precipitating the final product.
Process Optimization and Industrial-Scale Considerations
Temperature and Stoichiometry Control
Maintaining sub-zero temperatures during xanthate formation is critical to minimize byproduct formation, such as over-alkylated species. The patent emphasizes incremental reagent addition:
Workup and Purification
Post-reaction workup involves:
-
Quenching with ice/water to hydrolyze excess reagents.
-
Filtration to collect the crude product.
-
Slurry Washing with ethyl acetate/heptane (2:1) to remove residual impurities.
Characterization and Quality Control
While the provided sources lack explicit spectroscopic data, the compound’s purity (98%) is verified via HPLC or GC-MS in commercial settings. Key physicochemical properties include:
Chemical Reactions Analysis
Types of Reactions
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit metastasis .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The trifluoromethyl group is believed to enhance the compound's potency by increasing its lipophilicity and metabolic stability .
Pharmacological Insights
1. Enzyme Inhibition
this compound acts as an inhibitor of various enzymes, particularly those involved in nucleotide metabolism and signal transduction pathways. This inhibition can lead to altered cellular signaling and reduced cell survival in cancerous cells .
2. Targeting Kinases
The compound's structure allows it to interact with specific kinase targets, making it a valuable tool for studying kinase-related pathways. Its ability to selectively inhibit certain kinases can provide insights into their roles in disease processes and aid in the development of targeted therapies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using similar pyrazolo[1,5-a]pyrimidines. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models of arthritis after treatment with the compound. |
| Study 3 | Enzyme Inhibition | Identified specific kinases inhibited by the compound, correlating with reduced cell proliferation in vitro. |
Mechanism of Action
The mechanism of action of 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 7-Position
The 7-position substituent significantly influences electronic properties and target binding. Key comparisons:
- Trifluoromethyl vs. Methyl : The -CF₃ group in 12 increases electron-withdrawing effects and lipophilicity (logP ~3.1) compared to the -CH₃ group in 5 , enhancing receptor binding affinity (TLR8 IC₅₀: 0.5 µM vs. 1.2 µM) .
- Hydroxyphenyl (10n): Introduces hydrogen-bonding capacity but reduces metabolic stability due to phenolic -OH .
- Chlorophenyl (18r) : The -Cl group increases lipophilicity but may sterically hinder target interactions .
Modifications at the 3-Position (Carboxamide Derivatives)
The carboxamide group is critical for hydrogen bonding. Derivatives include:
- Primary Amide (12) : Maximizes hydrogen bonding with TLR8 residues (e.g., Asn460), crucial for activity .
- N-Alkyl Derivatives (24, 25) : Methyl or ethyl groups reduce polar interactions, decreasing potency (e.g., 24 shows 2-fold lower TLR8 inhibition than 12 ) .
Comparison with Patent Derivatives
Recent patents highlight structurally related kinase inhibitors:
| Patent Compound (Eli Lilly) | Key Modifications | Target | References |
|---|---|---|---|
| WO2021162944 | 7-(Methylamino) substitution | TYK2 kinase | |
| WO2020123225 | 3-Carboxamide with pyridyl groups | JAK1/STAT |
- Methylamino Substitution: Enhances selectivity for TYK2 over JAK1 (IC₅₀ <10 nM) but reduces TLR8 affinity compared to 12 .
- Pyridyl Carboxamides : Improve solubility but introduce metabolic liabilities (e.g., CYP450 oxidation) .
Biological Activity
7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its potential as an anticancer agent, its effects on different cell lines, and its enzymatic inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.25 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in medicinal applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-pyrazole derivatives with appropriate electrophiles. Various synthetic pathways have been explored to enhance yield and purity, often employing microwave-assisted techniques or reflux methods to optimize reaction conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 2.74 | |
| HepG2 (liver cancer) | 4.92 | |
| A549 (lung cancer) | 1.96 |
This compound is posited to exhibit similar or enhanced activity due to the trifluoromethyl substituent, which may influence lipophilicity and receptor interactions.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes critical in cancer progression:
- Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs are known for their role in cell cycle regulation and have been targeted in cancer therapy. Compounds in this class have shown selective cytotoxicity against cancer cells while sparing normal cells .
- Histone deacetylases (HDACs) : Similar derivatives have demonstrated potent inhibition against HDAC isoenzymes, which play a crucial role in tumorigenesis. The IC50 values for related compounds against HDAC1 and HDAC2 were reported as low as 22.73 nM and 20.08 nM respectively .
Antimicrobial Activity
Preliminary data suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties against both gram-positive and gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Bacteriostatic |
| Escherichia coli | Bactericidal |
| Candida albicans | Antifungal |
These findings indicate that the compound may be a candidate for further development as an antimicrobial agent .
Case Studies
In a recent study focusing on the biological activities of pyrazolo[1,5-a]pyrimidines, researchers found that compounds bearing specific functional groups exhibited enhanced anticancer activity compared to standard treatments like doxorubicin. The presence of a trifluoromethyl group was linked to increased potency against specific cancer cell lines due to improved binding affinity to target proteins involved in cell proliferation pathways .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1690 cm⁻¹) and NH stretches (~3249 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C18H14F3N5O: 381.11) .
Advanced Tip : Use 19F NMR to resolve trifluoromethyl group interactions (δ -60 to -70 ppm) .
What structural features enhance kinase inhibition (e.g., B-Raf, c-Src) and selectivity?
Q. Advanced Research Focus
- Trifluoromethyl Group : Enhances hydrophobic binding to kinase pockets (e.g., Lys692 in EGFR, 3.37 Å H-bond) .
- Carboxamide Motif : Forms hydrogen bonds with hinge regions (e.g., Met769 in EGFR, 2.95 Å) .
- Substitution at Position 7 : Bulky groups (e.g., cyclopentylamino) improve CNS penetration and selectivity for c-Src over related kinases .
Data Contradiction : Derivatives with 3,5-dimethoxyphenyl groups show potent c-Src inhibition (IC50 < 10 nM) but weaker B-Raf activity, highlighting target-specific SAR .
How can researchers resolve discrepancies in reported biological activity data?
Q. Advanced Research Focus
- Crystallography : Validate binding modes (e.g., X-ray structures of compound 10n in B-Raf reveal lack of hinge-binding H-bonds) .
- Kinase Profiling : Use broad-panel assays to compare selectivity (e.g., compound 7f inhibits c-Src >10x more potently than Abl or Lck ).
- Mutational Analysis : Test key residues (e.g., Leu694Ala in EGFR reduces compound 8b’s affinity by 50%) .
What computational strategies predict binding modes with targets like EGFR or B-Raf?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock or Schrödinger with AMBER force fields. Include water molecules in the active site for accurate H-bond prediction .
- MD Simulations : Assess stability of trifluoromethyl interactions over 100 ns trajectories .
- Free Energy Calculations : MM-GBSA quantifies contributions of hydrophobic groups (e.g., ΔG ~ -8 kcal/mol for trifluoromethyl in B-Raf) .
How do modifications to the trifluoromethyl group impact potency?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Salt Formation : HCl salts improve solubility (e.g., 7f.HCl solubility: 45 µg/mL vs. free base: 5 µg/mL) .
- Co-Solvents : Use PEG-400 or cyclodextrins for in vitro assays .
- Nanoformulation : Liposomal encapsulation increases bioavailability by 3x in murine models .
How is selectivity over related kinases assessed experimentally?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
